

Commercial availability of 3-Fluoro-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Fluoro-5-iodopyridin-2-amine**

Cat. No.: **B1442118**

[Get Quote](#)

An In-Depth Technical Guide to **3-Fluoro-5-iodopyridin-2-amine** for Advanced Research & Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic chemical intermediate, **3-Fluoro-5-iodopyridin-2-amine**. We will delve into its commercial availability, synthesis, quality control, and critical applications as a versatile building block in modern drug discovery.

Introduction: A Profile of a Key Pharmaceutical Building Block

3-Fluoro-5-iodopyridin-2-amine (CAS No. 1321612-85-4) is a substituted pyridine derivative that has garnered significant interest in medicinal chemistry.^{[1][2]} Its structure is distinguished by three key functional groups strategically positioned on the pyridine ring: an amino group at the 2-position, a fluorine atom at the 3-position, and an iodine atom at the 5-position. This unique arrangement makes it an exceptionally valuable scaffold for constructing complex molecules, particularly in the synthesis of targeted therapeutics like kinase inhibitors.^[3]

The fluorine atom can enhance metabolic stability and binding affinity of the final drug compound, a common strategy in modern drug design.^{[3][4]} The iodine atom provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki,

Buchwald-Hartwig), enabling the precise introduction of diverse aryl and heteroaryl moieties.^[3] The amino group serves as a crucial pharmacophoric element or an additional point for synthetic elaboration.

Commercial Availability and Procurement

3-Fluoro-5-iodopyridin-2-amine is a specialized chemical intermediate available from a select number of fine chemical suppliers who often focus on building blocks for research and development. It is typically offered at high purity, suitable for sensitive synthetic applications.

Supplier	CAS Number	Purity	Notes
Sigma-Aldrich (Merck)	1321612-85-4	Not specified, research grade	Available for research purposes. ^[1]
Synchem	1321612-85-4	95%	Offered as a synthesis-on-demand product. ^[2]

Note: Availability and purity levels should always be confirmed directly with the supplier before procurement.

Physicochemical Properties and Quality Assurance

Ensuring the identity and purity of starting materials is a cornerstone of reproducible and successful research. The fundamental properties of **3-Fluoro-5-iodopyridin-2-amine** are summarized below.

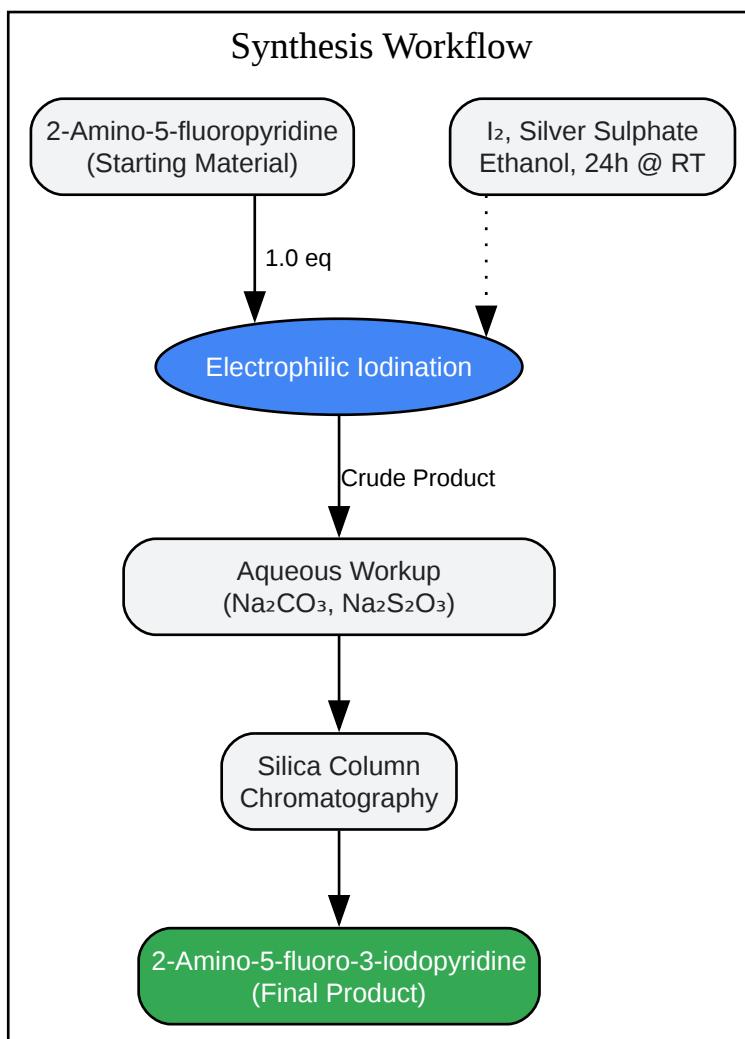
Property	Value	Source
CAS Number	1321612-85-4	[1] [2]
Molecular Formula	C ₅ H ₄ FIN ₂	[2]
Molecular Weight	238.00 g/mol	[1] [2]
Appearance	Typically a solid	

Self-Validating Quality Control: For a self-validating workflow, each batch of this reagent should be rigorously tested to confirm its identity and purity. Standard analytical protocols include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C , ^{19}F): To confirm the chemical structure and identify any organic impurities.
- Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC): To determine the purity profile with high accuracy.

While specific spectral data for this exact isomer is not publicly cataloged, reference spectra for related compounds like 3-Fluoro-2-iodopyridine are available and can provide insight into expected chemical shifts.^[5]

Synthesis Pathway: Electrophilic Iodination


The synthesis of halo-substituted aminopyridines often involves direct electrophilic halogenation of an aminopyridine precursor. A well-documented protocol for a related isomer, 2-Amino-5-fluoro-3-iodopyridine, provides a clear and authoritative example of the underlying chemical logic.^[6] This process involves the direct iodination of 2-amino-5-fluoropyridine.

Causality in Experimental Design: The choice of reagents and conditions is critical for success. 2-amino-5-fluoropyridine is the logical starting material. Elemental iodine (I_2) is used as the iodine source. A catalyst, such as silver sulphate (Ag_2SO_4), is introduced to act as a halogen activator, polarizing the I-I bond and generating a more potent electrophilic iodine species ("I⁺") to facilitate the attack on the electron-rich pyridine ring. The reaction is typically performed in a protic solvent like ethanol.

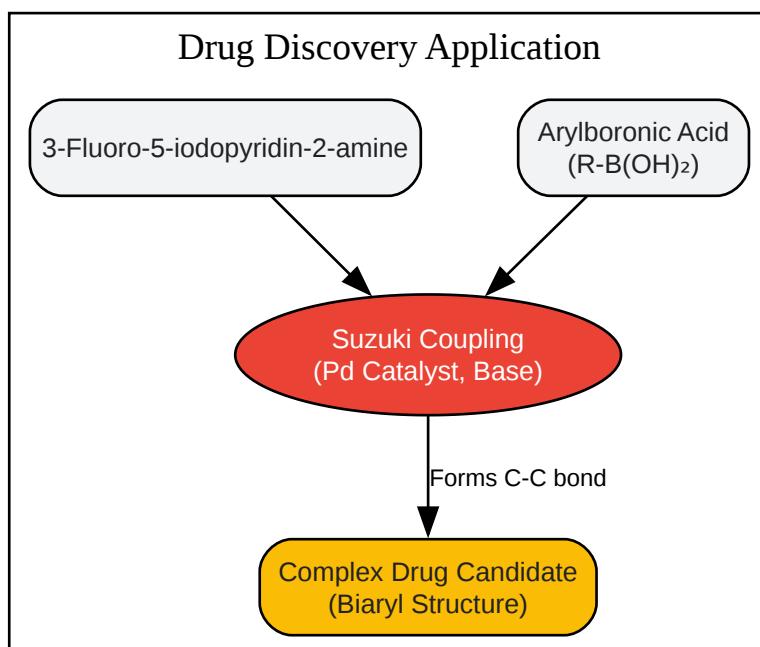
Detailed Experimental Protocol (Adapted from a related isomer synthesis):^[6]

- **Reaction Setup:** In a two-necked flask, combine 2-amino-5-fluoropyridine (1.0 eq) and silver sulphate (1.0 eq) in ethanol.
- **Iodination:** Add powdered iodine (1.0 eq) portion-wise to the stirred mixture.

- Reaction: Continue stirring at ambient temperature for approximately 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup (Quenching & Extraction):
 - Filter the reaction mixture to remove insoluble materials.
 - Concentrate the filtrate under reduced pressure.
 - Take up the residue in ethyl acetate and wash with an aqueous sodium carbonate solution to neutralize any acid.
 - Wash the organic phase with a 25% aqueous solution of sodium thiosulphate to remove any unreacted iodine, followed by a wash with saturated aqueous sodium chloride (brine).
- Purification: Dry the organic phase over sodium sulphate, filter, and concentrate. Purify the resulting crude solid via silica column chromatography using a heptane/ethyl acetate gradient to yield the final product.

[Click to download full resolution via product page](#)

Caption: A representative workflow for the synthesis of a halo-aminopyridine.


Applications in Medicinal Chemistry & Drug Discovery

3-Fluoro-5-iodopyridin-2-amine is a quintessential example of a "privileged building block" in drug discovery. Its utility stems from the ability to use its functional groups in predictable and high-yielding chemical transformations to build libraries of potential drug candidates.

Role in Kinase Inhibitor Synthesis: The pyridine scaffold is a common feature in many kinase inhibitors, which are a cornerstone of modern oncology treatment.^{[7][8][9]} The general strategy

involves using the iodine atom as an anchor point for a palladium-catalyzed cross-coupling reaction to attach a larger, often aromatic or heteroaromatic, fragment. This is a powerful method for exploring the chemical space around the core scaffold to optimize binding to the target kinase.

Example Application Logic: A researcher might use **3-Fluoro-5-iodopyridin-2-amine** in a Suzuki coupling reaction with an arylboronic acid. This would forge a new carbon-carbon bond at the 5-position of the pyridine ring, creating a more complex biaryl structure. The amino and fluoro groups remain intact to participate in hydrogen bonding or other critical interactions within the kinase's ATP binding site.

[Click to download full resolution via product page](#)

Caption: Logical flow of a building block in drug candidate synthesis.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. Based on data sheets for structurally similar compounds, **3-Fluoro-5-iodopyridin-2-amine** should be handled with care.[10][11][12]

- Hazard Identification: Likely to be classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[10] May cause respiratory irritation.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13] Use in a well-ventilated area or a chemical fume hood.
- First Aid Measures:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes.[11]
 - Skin: Wash off immediately with plenty of soap and water.[11]
 - Inhalation: Move the person to fresh air.[11]
 - Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14] Some related compounds are noted to be light-sensitive and require storage under an inert atmosphere.[14]

Conclusion

3-Fluoro-5-iodopyridin-2-amine stands out as a high-value chemical intermediate for advanced pharmaceutical research. Its commercial availability from specialized suppliers, coupled with its synthetic versatility, makes it a powerful tool for medicinal chemists. The strategic placement of its iodo, fluoro, and amino functional groups provides a robust platform for generating novel molecular entities, particularly in the pursuit of next-generation kinase inhibitors and other targeted therapies. A thorough understanding of its synthesis, handling, and application logic is essential for leveraging its full potential in the drug discovery pipeline.

References

- **3-Fluoro-5-iodopyridin-2-amine.** Sigma-Aldrich.
- Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine. Benchchem.
- 2-Amino-5-fluoro-3-iodopyridine. Achmem.
- CAS 823218-51-5 | 2-AMINO-5-FLUORO-3-IODOPYRIDINE. Alchem Pharmtech.

- 2-Amino-3-fluoro-5-iodopyridine. Synchem.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. Benchchem.
- 5-Fluoro-3-iodo-pyridin-2-ol AldrichCPR 1186311-05-6. Sigma-Aldrich.
- 3-BROMO-2-FLUORO-5-IODOPYRIDINE SDS, 697300-72-4 Safety D
- SAFETY D
- Chemical Safety Data Sheet MSDS / SDS - 2-AMino-3-fluoro-5-iodopyridine. ChemicalBook.
- SAFETY D
- 3-Fluoro-2-iodopyridine Chemical Shifts. SpectraBase.
- SAFETY D
- Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. PMC - NIH.
- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central.
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI.
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [sigmaaldrich.com](https://www.sigmaaldrich.com) [sigmaaldrich.com]
- 2. [synchem.de](https://www.synchem.de) [synchem.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 7. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1

(MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Commercial availability of 3-Fluoro-5-iodopyridin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1442118#commercial-availability-of-3-fluoro-5-iodopyridin-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com